molecular formula C49H61N9O11 B14181255 L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan CAS No. 852446-05-0

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan

Cat. No.: B14181255
CAS No.: 852446-05-0
M. Wt: 952.1 g/mol
InChI Key: BVNYGZFLFWXCBR-YYQBQBQBSA-N
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Description

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a complex peptide composed of multiple amino acids. This compound is known for its biological activity and specific physiological functions. It is often used as an intermediate in the synthesis of various bioactive peptides and pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using piperidine to expose the amino group for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent control of reaction conditions and purification processes to ensure high-quality products.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Various reagents depending on the desired modification

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in cellular signaling and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets and pathways. This peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
  • N-benzyloxycarbonyl-L-threonyl-L-serine azide with glycyl-L-prolyl-L-alanyl-L-threonine methyl ester

Uniqueness

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its ability to interact with various molecular targets makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

852446-05-0

Molecular Formula

C49H61N9O11

Molecular Weight

952.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C49H61N9O11/c1-26(2)19-36(54-47(66)42(50)27(3)60)43(62)55-38(21-29-23-51-34-11-6-4-9-32(29)34)48(67)58-18-8-13-41(58)46(65)57-40(25-59)45(64)53-37(20-28-14-16-31(61)17-15-28)44(63)56-39(49(68)69)22-30-24-52-35-12-7-5-10-33(30)35/h4-7,9-12,14-17,23-24,26-27,36-42,51-52,59-61H,8,13,18-22,25,50H2,1-3H3,(H,53,64)(H,54,66)(H,55,62)(H,56,63)(H,57,65)(H,68,69)/t27-,36+,37+,38+,39+,40+,41+,42+/m1/s1

InChI Key

BVNYGZFLFWXCBR-YYQBQBQBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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